molecular formula C13H12N2O4S B1416580 Methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate CAS No. 941868-48-0

Methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate

Cat. No.: B1416580
CAS No.: 941868-48-0
M. Wt: 292.31 g/mol
InChI Key: GQTPHKQAWSVZKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C13H12N2O4S and its molecular weight is 292.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate is a compound belonging to the thiazole family, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N2O4SC_{13}H_{12}N_{2}O_{4}S. Its structure includes a thiazole ring, an amino group, and a methoxybenzoyl substituent, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC₁₃H₁₂N₂O₄S
Molecular Weight292.31 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:

  • Cell Lines Tested : Human glioblastoma (U251), melanoma (WM793), and others.
  • IC50 Values : The compound showed IC50 values in the low micromolar range, indicating potent cytotoxic effects.

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. Studies have suggested that the thiazole moiety plays a critical role in these activities by interacting with specific cellular targets.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising results in antimicrobial assays. It has been tested against a variety of bacterial strains, including:

  • Gram-positive Bacteria : Staphylococcus aureus
  • Gram-negative Bacteria : Escherichia coli

The compound's antimicrobial efficacy is thought to stem from its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with enhanced effects observed when combined with other chemotherapeutic agents .
  • Antimicrobial Efficacy Assessment :
    In another study focusing on antimicrobial properties, the compound was tested against clinical isolates of bacteria. The findings revealed that it exhibited bacteriostatic activity at concentrations lower than those required for conventional antibiotics, suggesting its potential as a novel antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thiazole ring may interact with enzymes involved in cancer cell metabolism and proliferation.
  • Receptor Modulation : The compound could modulate receptor activity linked to apoptosis and survival pathways in cancer cells.
  • Membrane Disruption : Its amphiphilic nature allows it to integrate into bacterial membranes, leading to cell lysis.

Scientific Research Applications

Biological Activities

The compound has been studied for several key biological activities:

  • Anticancer Activity : Research indicates that methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action is thought to involve the inhibition of tubulin polymerization, akin to other known anticancer agents like combretastatin A-4 .
  • Antimicrobial Properties : The compound has also shown promise as an antimicrobial agent. Its structural features may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Synthesis and Derivatives

The synthesis of this compound typically involves multistep organic reactions. A common method includes the reaction of appropriate thiazole derivatives with benzoyl chlorides under basic conditions, followed by esterification processes. This synthetic pathway allows for the modification of substituents to optimize biological activity .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

  • Anticancer Studies : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cell lines (MCF-7) .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Methyl 5-amino-thiazole-4-carboxylateAmino group, thiazole ringAntimicrobialLacks methoxy substitution
Methyl 2-amino-5-(4-methoxybenzyl)-1,3-thiazole-4-carboxylateBenzyl group instead of benzoylAnticancerDifferent substituent on thiazole
Methyl 5-(4-methoxyphenyl)-thiazole-4-carboxylatePhenyl instead of benzylAntimicrobialVariation in aromatic substitution

This table highlights how variations in substituents can affect the biological activities of thiazole derivatives.

Conclusion and Future Directions

This compound represents a promising candidate for further research in medicinal chemistry due to its diverse biological activities. Future studies should focus on elucidating its mechanisms of action, optimizing its pharmacokinetic properties, and exploring its potential in combination therapies for cancer and infectious diseases.

Properties

IUPAC Name

methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-18-8-5-3-7(4-6-8)10(16)11-9(12(17)19-2)15-13(14)20-11/h3-6H,1-2H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTPHKQAWSVZKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.